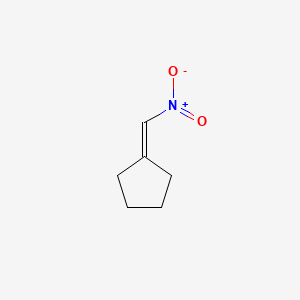

Cyclopentane, (nitromethylene)-

Description

Structure

3D Structure

Properties

CAS No. |

27861-40-1 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

nitromethylidenecyclopentane |

InChI |

InChI=1S/C6H9NO2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2 |

InChI Key |

FCFLHKHBKPPQQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C[N+](=O)[O-])C1 |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving Cyclopentane, Nitromethylene Frameworks

Detailed Mechanisms of Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.combyjus.com In the context of (nitromethylene)cyclopentane, an enolate or other nucleophile adds to the β-carbon of the nitroalkene. masterorganicchemistry.comyoutube.com

Several factors influence the outcome of the Michael addition, including the nature of the nucleophile, the solvent, and the catalyst. Weaker nucleophiles generally favor the desired 1,4-addition, while stronger, more reactive nucleophiles may lead to a competing 1,2-addition at the carbonyl group. youtube.com The stereoselectivity of the reaction can be controlled through the use of chiral catalysts or by leveraging the inherent properties of the reactants. For instance, the use of crystalline β-keto esters as nucleophiles has been shown to enable stereoconvergent Michael additions through a crystallization-induced diastereomer transformation, affording products with high diastereoselectivity and enantioselectivity. nih.gov

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into the reaction mechanism. nih.gov These studies have helped to elucidate the role of intermediates, transition states, and the effect of solvents on the reaction pathway. For example, in the organocatalytic Michael addition of nitromethane (B149229) to cinnamaldehyde, DFT calculations revealed a five-step process involving the formation of an iminium ion intermediate and a key tetrahedral intermediate, with the hydration of an enamine intermediate being a critical step. nih.gov

The stereochemical course of the Michael addition is of significant interest. The reaction can create up to two new stereocenters, leading to the potential for multiple diastereomers and enantiomers. libretexts.org The stereoselectivity is influenced by steric effects between the reactants in the transition state. wikipedia.org In the addition of dialkylcuprates to 2-cyclohexenones with ester substituents at the C-4 position, the stereoselectivity was found to be dependent on both the cuprate (B13416276) reagent and the structure of the cyclohexenone. nih.gov

Elucidation of Pericyclic Reaction Pathways

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by the reorganization of σ and π bonds without the involvement of ionic or radical intermediates. uniurb.it

1,3-Dipolar Cycloaddition Mechanisms and Regioselectivity

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgchesci.com These reactions involve the combination of a 1,3-dipole, such as a nitrone, with a dipolarophile, which in the context of this article is the (nitromethylene)cyclopentane framework. wikipedia.orgchesci.com The reaction is a concerted [π4s + π2s] cycloaddition, similar to the Diels-Alder reaction. chesci.com

The regioselectivity of the 1,3-dipolar cycloaddition is a key aspect and is often predictable using frontier molecular orbital (FMO) theory. wikipedia.orgchesci.com The reaction can be classified into three types based on the relative energies of the HOMO and LUMO of the dipole and dipolarophile. chesci.com Steric interactions and stereoelectronic effects also play a significant role in determining the regiochemical outcome. wikipedia.org In many cases, the reaction is highly regioselective, leading to the formation of a single major regioisomer. youtube.comrsc.org However, mixtures of regioisomers can also be formed. youtube.comyoutube.com

Asymmetric 1,3-dipolar cycloadditions can be achieved using chiral catalysts or by employing chiral auxiliaries on the dipole or dipolarophile. For example, chiral Lewis acids can coordinate to the nitrone, creating a chiral environment that directs the cycloaddition to proceed with high enantioselectivity. youtube.com The stereoselectivity of the reaction is also influenced by the conformation of the ylide intermediate, which can be controlled to favor the formation of a specific stereoisomer. frontiersin.org

Theoretical studies, such as DFT calculations, have been employed to investigate the mechanism of 1,3-dipolar cycloadditions. researchgate.net These studies have revealed that the reaction can proceed through either a concerted or a stepwise zwitterionic pathway, with the energy barriers for both pathways often being very similar. researchgate.net The presence of a Lewis acid catalyst can significantly lower the reaction barrier. researchgate.net

Electrocyclic and Sigmatropic Rearrangements in Cyclopentane (B165970) Systems

Electrocyclic reactions are unimolecular pericyclic reactions that involve the formation or breaking of a σ bond between the ends of a conjugated π system. uniurb.it Sigmatropic rearrangements are also unimolecular and involve the migration of a σ bond across a π system. uniurb.it182.160.97

In cyclopentane systems containing a (nitromethylene) group, these rearrangements can lead to the formation of various cyclic and acyclic products. The stereochemical outcome of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π electrons and whether the reaction is conducted under thermal or photochemical conditions. youtube.comstereoelectronics.org

Sigmatropic rearrangements are classified by the notation [m,n], where m and n represent the number of atoms over which the σ bond migrates. uniurb.it The uniurb.ituniurb.it-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is particularly common and proceeds through a chair-like transition state. 182.160.97 These rearrangements are often reversible, with the position of the equilibrium determined by the relative thermodynamic stability of the starting material and product. uniurb.it

Unusual hybrid reactions, termed "hiscotropic" rearrangements, have been identified through computational studies. These reactions combine features of both sigmatropic shifts and electrocyclic ring openings, proceeding through a single, concerted transition state. nih.gov

Reaction Mechanisms of Henry Condensation and Subsequent Transformations

The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is fundamental to the synthesis of (nitromethylene)cyclopentane, which is typically formed through the dehydration of the initial β-nitroalcohol product. wikipedia.orgorganic-chemistry.org

The mechanism of the Henry reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate anion. wikipedia.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitroalcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

The initial β-nitroalcohol product can undergo several subsequent transformations. Dehydration of the β-nitroalcohol, often promoted by acidic conditions or heat, leads to the formation of the (nitromethylene)cyclopentane framework. wikipedia.orgorganic-chemistry.org The nitro group of the β-nitroalcohol can also be reduced to an amine, yielding a β-amino alcohol, or oxidized to a ketone, forming an α-nitro ketone. wikipedia.orgresearchgate.net

The stereoselectivity of the Henry reaction is a significant challenge due to the reversibility of the reaction and the potential for epimerization at the nitro-substituted carbon. wikipedia.org To address this, various chiral catalysts have been developed to induce enantioselectivity and diastereoselectivity. wikipedia.orgorganic-chemistry.org These catalysts, often metal complexes with chiral ligands, coordinate to the reactants and control the approach of the nucleophile to the electrophile. wikipedia.orgmdpi.com

The proposed mechanism for a copper-catalyzed Henry reaction involves the formation of a dimeric copper complex that acts as a bifunctional catalyst. mdpi.com This complex promotes the initial nitroaldol reaction and also facilitates the subsequent dehydration step by coordinating to the β-nitroalcohol, increasing the acidity of the β-protons and activating the hydroxyl group as a leaving group. mdpi.com

Radical Reaction Pathways in the Formation and Derivatization of Cyclopentane Rings

Radical reactions provide an alternative and powerful approach to the formation and functionalization of cyclopentane rings. These reactions involve intermediates with unpaired electrons and can be initiated by various methods, including the use of radical initiators or photolysis.

While specific mechanistic studies on radical reactions directly involving "Cyclopentane, (nitromethylene)-" are not extensively detailed in the provided search results, general principles of radical chemistry can be applied. The formation of a cyclopentane ring can be achieved through radical cyclization reactions. For example, a 5-hexenyl radical can undergo a 5-exo-trig cyclization to form a cyclopentylmethyl radical.

The derivatization of existing cyclopentane frameworks can also be accomplished through radical pathways. For instance, radical C-H activation can be used to introduce new functional groups onto the cyclopentane ring. In a related context, rhodium(II) catalysts have been shown to mediate the direct C(sp³)–H diamination of arylcyclobutanes through a cascade reaction involving multiple oxidative radical-polar crossovers and nitrogen-radical additions. researchgate.net

Metal-Catalyzed C-H and C-C Bond Activation Mechanisms on Cyclopentane Skeletons

The direct activation and functionalization of otherwise inert C-H and C-C bonds by transition metal catalysts represents a highly efficient and atom-economical strategy for the synthesis and modification of organic molecules. nih.govnih.gov

C-H Bond Activation:

Transition metal catalysts, particularly those based on rhodium, ruthenium, palladium, and iridium, can facilitate the activation of C-H bonds on cyclopentane skeletons. rsc.org This process often involves a chelation-assisted strategy, where a directing group on the substrate coordinates to the metal center, bringing it into close proximity to the C-H bond to be activated. rsc.org Phthalazinones, for example, can act as directing groups through their nitrogen and oxygen atoms to facilitate diverse C-H activation and functionalization reactions. rsc.org

Rhodium(II) catalysts have been shown to effect the C(sp³)-H diamination of arylcyclobutanes, which proceeds through a complex cascade mechanism involving multiple steps. researchgate.net

C-C Bond Activation:

The catalytic activation of the relatively inert C-C bonds of unstrained cyclopentanones has been a significant challenge. nih.govnih.gov However, recent advances have demonstrated that rhodium catalysts, in combination with N-heterocyclic carbene (NHC) ligands and an aminopyridine co-catalyst, can effectively activate the C-C bond of 3-arylcyclopentanones. nih.govnih.gov

The proposed mechanism for this transformation involves the oxidative addition of the rhodium catalyst to the C1-C2 bond of the cyclopentanone, followed by C-H activation of the aryl group, leading to the formation of a functionalized α-tetralone. nih.gov DFT calculations have revealed an intriguing rhodium-bridged bicyclic intermediate in this process. nih.gov This methodology has been applied to the efficient synthesis of natural products. nih.govnih.gov

While the direct activation of C-C bonds in unstrained systems is challenging, strategies involving chelation assistance or the use of strained ring systems as starting materials have proven successful. researchgate.netepfl.ch

Influence of Catalysts and Reaction Conditions on Mechanism and Selectivity

The reactivity of the "Cyclopentane, (nitromethylene)-" framework is characterized by the interplay between the nitro group and the exocyclic double bond. This structure allows for several potential reaction pathways, including hydrogenation of the nitro group and/or the carbon-carbon double bond, as well as conjugate addition reactions. The choice of catalyst and the specific reaction conditions are paramount in directing the reaction towards a desired mechanistic pathway and achieving high selectivity for a particular product. Mechanistic studies, often drawing parallels from analogous nitroalkenes and substituted cyclopentenes, provide significant insights into these controlling factors.

The catalytic transformation of "Cyclopentane, (nitromethylene)-" can be broadly categorized into two main reaction types: catalytic hydrogenation and catalytic conjugate (Michael) additions. The selectivity of these reactions is a critical aspect, encompassing chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), diastereoselectivity, and enantioselectivity (the stereochemical outcome).

Catalytic Hydrogenation

Catalytic hydrogenation of "Cyclopentane, (nitromethylene)-" can lead to three potential products: (nitromethyl)cyclopentane, cyclopentylmethanamine, or (aminomethyl)cyclopentane, depending on the chemoselectivity of the catalyst. The mechanism of heterogeneous catalytic hydrogenation is generally described by the Horiuti-Polanyi mechanism, which involves the dissociative adsorption of hydrogen on the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed substrate.

The choice of catalyst plays a pivotal role in determining the outcome of the hydrogenation. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Nickel (Ni) are commonly employed for the reduction of nitroalkenes. commonorganicchemistry.comyoutube.com

Palladium (Pd)-based catalysts , particularly Pd on carbon (Pd/C), are highly effective for the hydrogenation of both the nitro group and the carbon-carbon double bond. commonorganicchemistry.com The selectivity can often be tuned by modifying the reaction conditions. For instance, lower hydrogen pressures and temperatures tend to favor the reduction of the more reactive C=C bond first.

Platinum (Pt) catalysts , such as platinum(IV) oxide (PtO₂), are also highly active and can reduce both functionalities. The stereochemistry of the hydrogenation of substituted cycloalkenes is often influenced by the steric hindrance of the substrate, with hydrogen typically adding to the less hindered face of the double bond. acs.org

Raney Nickel (Ra-Ni) is another effective catalyst, particularly for the reduction of the nitro group. It is sometimes preferred when trying to avoid the reduction of other functional groups that might be sensitive to Pd or Pt catalysts. commonorganicchemistry.com

The influence of the catalyst and reaction conditions on the chemoselectivity of hydrogenation is summarized in the interactive table below.

| Catalyst | Predominant Product | Typical Conditions | Mechanistic Considerations |

| Pd/C | (Aminomethyl)cyclopentane | High H₂ pressure, Room Temp | High activity for both C=C and NO₂ reduction. commonorganicchemistry.com |

| PtO₂ | (Aminomethyl)cyclopentane | Moderate H₂ pressure, Room Temp | Effective for complete saturation. acs.org |

| Raney Ni | Cyclopentylmethanamine | High H₂ pressure, Elevated Temp | Preferential reduction of the nitro group. commonorganicchemistry.com |

| Lindlar's Catalyst | (Nitromethyl)cyclopentane | H₂ (1 atm), Quinoline | Poisoned catalyst to selectively reduce the C=C bond. youtube.com |

The stereoselectivity of the hydrogenation is also a critical factor, leading to the formation of different diastereomers or enantiomers. For substituted cyclopentene (B43876) systems, the catalyst surface directs the delivery of hydrogen from one face of the double bond, leading to syn-addition. youtube.com In the case of "Cyclopentane, (nitromethylene)-", the approach of the molecule to the catalyst surface will dictate the stereochemistry of the resulting (nitromethyl)cyclopentane or (aminomethyl)cyclopentane. Asymmetric hydrogenation, employing chiral catalysts, can be used to achieve high enantioselectivity. Chiral iridium or rhodium complexes have been shown to be effective for the enantioselective hydrogenation of unsaturated compounds. youtube.comnih.gov

Catalytic Conjugate Addition

The exocyclic double bond in "Cyclopentane, (nitromethylene)-" is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. nih.gov This reaction offers a powerful method for carbon-carbon and carbon-heteroatom bond formation at the methylene (B1212753) carbon. The mechanism of the Michael addition is highly dependent on the catalyst and the nucleophile. researchgate.netuq.edu.au

Organocatalysis has emerged as a powerful tool for asymmetric Michael additions to nitroalkenes. Chiral amines, such as proline and its derivatives, can catalyze the reaction through the formation of a transient enamine with a carbonyl donor, which then attacks the nitroalkene. encyclopedia.pub Alternatively, chiral thiourea-based catalysts can activate the nitroalkene through hydrogen bonding, facilitating the attack of the nucleophile.

Metal-based catalysts, particularly complexes of copper (Cu) and nickel (Ni) with chiral ligands, are also highly effective for enantioselective Michael additions. encyclopedia.pubmdpi.com The proposed mechanism often involves the formation of a chiral metal enolate from the nucleophile, which then adds to the coordinated nitroalkene.

The selectivity of the Michael addition is influenced by several factors:

Catalyst Structure: The steric and electronic properties of the chiral ligand or organocatalyst are crucial for achieving high diastereo- and enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the reaction rate and selectivity by influencing the stability of the transition states.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivities by enhancing the energy difference between the diastereomeric transition states.

Nature of the Nucleophile: The reactivity and steric bulk of the nucleophile will impact the feasibility and stereochemical outcome of the addition.

The following interactive table illustrates the influence of different catalytic systems on the outcome of the Michael addition to a generic nitroalkene, which can be extrapolated to "Cyclopentane, (nitromethylene)-".

| Catalyst System | Nucleophile | Typical Product Stereochemistry | Mechanistic Pathway |

| (S)-Proline | Acetone | High enantioselectivity | Enamine catalysis encyclopedia.pub |

| Chiral Thiourea | Diethyl malonate | High enantioselectivity | H-bond activation of nitroalkene |

| Cu(OAc)₂ / Chiral Bis(oxazoline) | Grignard Reagents | High enantioselectivity | Chiral metal enolate formation mdpi.com |

| NiCl₂ / Chiral Diamine | β-keto esters | High diastereo- and enantioselectivity | Coordination of both reactants to the metal center encyclopedia.pub |

Stereochemical Control in the Synthesis and Reactions of Cyclopentane, Nitromethylene Derivatives

Diastereoselective Control in Cyclopentane (B165970) Ring Formation and Functionalization

Diastereoselective control in the synthesis of (nitromethylene)cyclopentane derivatives is often achieved by directing the approach of reagents to a pre-existing stereocenter or by the inherent stereochemical preferences of the ring-forming reaction itself.

A notable strategy involves the use of domino reactions, where multiple bonds are formed in a single synthetic operation. For instance, a domino reaction of rhodium vinylcarbenes with enantiopure allyl alcohols can construct a cyclopentane ring with four contiguous stereocenters. nih.gov This process proceeds with high diastereo- and enantioselectivity, often yielding a single diastereomer. nih.gov The diastereoselectivity in such reactions is frequently governed by the minimization of steric interactions in the transition state. For example, in a carbonyl ene reaction to form a cyclopentane ring, the transition state where bulky allylic groups are oriented on opposite faces of the forming ring is favored, leading to a specific diastereomer. nih.gov

Michael additions are another powerful tool for diastereoselective cyclopentane synthesis. The double Michael addition of nitromethane (B149229) to electrophilic alkenes can afford highly functionalized cyclohexenes with high diastereoselectivity, and similar principles can be applied to cyclopentane systems. rsc.org In the context of functionalizing existing cyclopentane rings, aza-Michael reactions have been shown to proceed with excellent diastereoselectivity. durham.ac.uk This selectivity is often attributed to hydrogen bonding, where a resident hydroxyl group directs the incoming nucleophile to attack from a specific face of the ring. durham.ac.uk

The choice of catalyst and reaction conditions also plays a critical role. For instance, a dual Lewis acidic system of InBr₃–EtAlCl₂ has been found to be optimal for promoting the diastereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with ketenes to form cyclopentanones with good to excellent diastereoselectivity. rsc.org Similarly, rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates can produce bicyclic products with excellent diastereoselectivity. nih.gov

Interactive Table: Diastereoselective Synthesis of Cyclopentane Derivatives.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Domino Reaction | Rhodium vinylcarbenes, Enantiopure allyl alcohols | Rh₂(R-DOSP)₄ | Formation of four contiguous stereocenters | >30:1 | nih.gov |

| Aza-Michael Reaction | Cyclopentenone, Anilines | - | Hydrogen-bonding directed nucleophilic attack | Excellent | durham.ac.uk |

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes, Ketenes | InBr₃–EtAlCl₂ | Formation of cyclopentanones | Good to Excellent | rsc.org |

| [3+3] Annulation | Cyclic nitronates, Vinyl diazoacetates | Rh₂(Oct)₄ | Formation of bicyclic nitroso acetals | Excellent | nih.gov |

Enantioselective Catalysis in Nitromethylene-Containing Cyclopentane Synthesis

Enantioselective catalysis provides a powerful avenue for the synthesis of chiral (nitromethylene)cyclopentane derivatives, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

Organocatalysis has emerged as a particularly effective strategy. Chiral secondary amines can catalyze the cyclization of 1-bromo-3-nitropropane (B3245209) with α,β-unsaturated aldehydes to afford 1,2,3-trisubstituted cyclopentane carbaldehydes with high enantioselectivities (up to 96% ee). researchgate.net Similarly, bifunctional squaramide-amine organocatalysts have proven effective in promoting asymmetric domino Michael-Michael reactions to construct spirocyclopentane oxindoles containing a nitromethylene group with excellent enantioselectivities (up to 97% ee). nih.gov These catalysts operate by activating both the nucleophile and the electrophile through hydrogen bonding and iminium ion formation, respectively, thereby controlling the facial selectivity of the reaction.

Metal-based catalysts are also widely employed. Chiral rhodium(III) complexes can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce 1,2,3-trisubstituted cyclopropanes, which can be precursors to cyclopentane systems, with excellent enantio- and diastereoselectivity. organic-chemistry.org Palladium-catalyzed reactions, such as the Conia-ene reaction of acetylenic β-dicarbonyl compounds, can generate methylene (B1212753) cyclopentanes with the creation of all-carbon quaternary centers in high enantiomeric excess. organic-chemistry.org Furthermore, chiral N-heterocyclic carbene (NHC) catalysts can mediate the cycloisomerization of electron-poor 1,5-dienes to yield enantioenriched cyclopentenes. nih.gov

The development of bifunctional catalysts, combining a metal center with a chiral ligand or co-catalyst, has also led to significant advances. For example, a biphenol-linked dinuclear Co(III) salen complex has been used for the enantioselective polymerization of cyclopentene (B43876) oxide and CO₂, yielding isotactic polycarbonates with up to 99% ee. mdpi.com

Interactive Table: Enantioselective Catalysis in Cyclopentane Synthesis.

| Catalyst Type | Reaction | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Secondary Amine | Cyclization of 1-bromo-3-nitropropane with enals | Organocatalytic Michael-nucleophilic substitution | up to 96% | researchgate.net |

| Squaramide-Amine | Domino Michael-Michael reaction | Bifunctional organocatalysis | up to 97% | nih.gov |

| Chiral Rhodium(III) Complex | Cyclopropanation of sulfoxonium ylides | Metal-catalyzed asymmetric synthesis | up to 99% | organic-chemistry.org |

| Chiral N-Heterocyclic Carbene | Cycloisomerization of 1,5-dienes | NHC-catalyzed cyclization | >94:6 | nih.gov |

| Dinuclear Co(III) Salen Complex | Polymerization of cyclopentene oxide and CO₂ | Enantioselective polymerization | up to 99% | mdpi.com |

Role of Chiral Auxiliaries and Substrate Control

In addition to catalytic methods, the use of chiral auxiliaries and substrate-controlled strategies offers another dimension of stereochemical control in the synthesis of (nitromethylene)cyclopentane derivatives.

Chiral auxiliaries are covalently attached to the substrate and direct the stereochemical course of a reaction before being cleaved to afford the desired enantiomerically enriched product. Although less common in recent literature for cyclopentane synthesis compared to catalytic methods, they remain a valid and powerful strategy. For example, the use of Evans' oxazolidinones as chiral auxiliaries in the light-driven cyclization of bis(enones) has been explored for the synthesis of functionalized cyclopentane rings, achieving a diastereomeric ratio of up to 83:17 after removal of the auxiliary. researchgate.net

Substrate control relies on the inherent chirality of the starting material to influence the stereochemistry of newly formed stereocenters. This is particularly relevant in the synthesis of complex natural products where a chiral starting material, often from the "chiral pool," is elaborated. An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been developed where the key step is the catalytic reduction of a 2,3-disubstituted cyclopentenone using (R)-2-methyloxazaborolidine, resulting in excellent enantiomeric excess (89-96%). nih.gov The stereochemistry of the resulting chiral allylic alcohol then directs a subsequent reduction to give exclusively the 1,2-anti stereoisomer. nih.gov

The stereoselective synthesis of a cyclopentane nucleus can also be achieved through convergent annulations of chiral building blocks. nih.gov A domino reaction of rhodium vinylcarbenes with enantiopure allyl alcohols provides a convergent route to cyclopentane carboxylates, where the stereochemistry of the allyl alcohol dictates the stereochemical outcome of the final product. nih.gov

Stereochemical Analysis of Reaction Products and Intermediates

The unambiguous determination of the stereochemistry of reaction products and intermediates is a critical aspect of stereoselective synthesis. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative stereochemistry of cyclopentane derivatives. nih.gov The magnitude of coupling constants (J-values), particularly three-bond proton-carbon coupling constants (³J(CH)), can be correlated with the dihedral angle between the coupled nuclei, providing insights into the relative configuration of substituents on the ring. nih.gov The Nuclear Overhauser Effect (NOE) is another powerful NMR technique that provides information about the through-space proximity of protons. wordpress.com By irradiating a specific proton and observing which other protons show an enhanced signal, the relative stereochemistry of a rigid cyclic system can often be deduced. wordpress.com Two-dimensional NMR experiments like NOESY and ROESY are particularly useful for this purpose. wordpress.com

X-ray Crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. nih.govresearchgate.net The diffraction pattern of a single crystal allows for the precise three-dimensional mapping of all atoms in the molecule. The absolute configuration of several complex cyclopentane derivatives, including spirocyclopentane oxindoles, has been unequivocally determined using this technique. nih.govnih.gov

Chiroptical Methods , such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to determine the absolute configuration of chiral molecules in solution. thieme-connect.de These techniques measure the differential absorption of left- and right-circularly polarized light. By comparing the experimental CD spectrum with that of a known compound or with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration can be assigned. frontiersin.orgnih.gov The exciton (B1674681) chirality method, which analyzes the interaction between two or more chromophores within a molecule, is a particularly powerful CD technique for determining absolute configuration. wordpress.comthieme-connect.de

Spectroscopic and Structural Elucidation of Cyclopentane, Nitromethylene Adducts and Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry Determination

NMR spectroscopy stands as a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For adducts of "Cyclopentane, (nitromethylene)-", a suite of NMR experiments would be employed to gain a complete structural picture.

¹H and ¹³C NMR spectroscopy would be the initial steps to establish the basic carbon-hydrogen framework of any adduct. In a hypothetical Michael addition adduct, the chemical shifts of the protons and carbons on the cyclopentane (B165970) ring and the newly formed stereocenters would provide key insights into the local electronic environment.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to map out the proton-proton and proton-carbon correlations, respectively, confirming the covalent bond connections within the molecule.

To elucidate the stereochemistry, Nuclear Overhauser Effect (NOE) based experiments , like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable. orgchemboulder.com These techniques detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative orientation. For instance, in a substituted cyclopentane ring, the observation of an NOE between a proton on the cyclopentane ring and a proton on an adjacent substituent would help define the cis or trans relationship between them. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing a sensitive measure of internuclear distances. nih.gov

Table 1: Hypothetical ¹H NMR Data for a Michael Adduct of Cyclopentane, (nitromethylene)-

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 4.5 - 4.8 | m | - |

| H-2' | 2.0 - 2.4 | m | - |

| H-3' (CH₂) | 1.5 - 1.9 | m | - |

| H-4' (CH₂) | 1.5 - 1.9 | m | - |

| H-5' (CH₂) | 1.5 - 1.9 | m | - |

| CH-NO₂ | 4.9 - 5.2 | dd | 8.0, 4.0 |

| CH-Nucleophile | 3.0 - 3.5 | m | - |

This table represents hypothetical data and is for illustrative purposes only.

Table 2: Hypothetical ¹³C NMR Data for a Michael Adduct of Cyclopentane, (nitromethylene)-

| Carbon Assignment | Chemical Shift (ppm) |

| C-1' | 85 - 90 |

| C-2' | 40 - 45 |

| C-3' | 25 - 30 |

| C-4' | 25 - 30 |

| C-5' | 30 - 35 |

| C-NO₂ | 75 - 80 |

| C-Nucleophile | 45 - 55 |

This table represents hypothetical data and is for illustrative purposes only.

X-ray Crystallography for Absolute and Relative Configuration Assignment

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including both its absolute and relative configuration. For an adduct of "Cyclopentane, (nitromethylene)-" that forms suitable crystals, this technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture.

The resulting crystal structure would confirm the connectivity established by NMR and, crucially, would reveal the stereochemical relationships between all chiral centers in the molecule. This is particularly important for complex molecules with multiple stereocenters, where NMR data alone might be ambiguous. The crystal packing information can also reveal intermolecular interactions such as hydrogen bonding, which can influence the compound's physical properties.

While no specific crystal structures of adducts from "Cyclopentane, (nitromethylene)-" are readily available, the general methodology is widely applied to similar cyclopentane derivatives and nitro compounds. researchgate.net

Mass Spectrometry for Molecular Framework and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For an adduct of "Cyclopentane, (nitromethylene)-", high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the calculation of its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions from the sample. The subsequent fragmentation of these ions in the mass spectrometer produces a characteristic pattern of fragment ions. The analysis of these fragments can provide valuable clues about the molecule's structure. For instance, the loss of a nitro group (NO₂) or a nitroso group (NO) is a common fragmentation pathway for nitro compounds and would be expected for adducts of "Cyclopentane, (nitromethylene)-". The fragmentation of the cyclopentane ring itself would also produce characteristic ions.

Table 3: Potential Mass Spectrometric Fragments for an Adduct of Cyclopentane, (nitromethylene)-

| m/z | Possible Fragment |

| [M]+ | Molecular Ion |

| [M-46]+ | Loss of NO₂ |

| [M-Nu]+ | Loss of Nucleophile |

| [C₅H₈NO₂]+ | Fragment containing the cyclopentane and nitro group |

| [C₅H₉]+ | Cyclopentyl cation |

This table represents potential fragmentation patterns and is for illustrative purposes only.

Infrared and Other Spectroscopic Techniques for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of "Cyclopentane, (nitromethylene)-" adducts, IR spectroscopy would be instrumental in confirming the presence of key functional groups.

The nitro group (NO₂) exhibits strong and characteristic absorption bands. The asymmetric stretch typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretch is found between 1365-1345 cm⁻¹ for aliphatic nitro compounds. orgchemboulder.com The presence of these two strong bands would be a clear indicator of the nitro functionality in the adducts.

Other functional groups introduced during the formation of the adduct, such as hydroxyl (-OH), carbonyl (C=O), or cyano (-C≡N) groups from the nucleophile, would also have their own characteristic absorption bands in the IR spectrum, further aiding in the structural elucidation.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-O (asymmetric stretch) | 1550 - 1500 | Strong |

| N-O (symmetric stretch) | 1365 - 1345 | Strong |

| C-H (sp³ stretch) | 2960 - 2850 | Medium-Strong |

| O-H (stretch, H-bonded) | 3500 - 3200 | Broad, Strong |

| C=O (stretch) | 1750 - 1680 | Strong |

This table provides general ranges for IR absorptions.

Computational and Theoretical Chemistry Studies on Cyclopentane, Nitromethylene Systems

Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying systems like Cyclopentane (B165970), (nitromethylene)-.

Detailed research findings from DFT calculations reveal crucial information about the molecule's geometry and energy. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. For instance, DFT can be used to optimize the geometry of Cyclopentane, (nitromethylene)- to its lowest energy state, representing its most stable conformation.

Energetic properties, such as the heat of formation and strain energy, can also be calculated. The ring strain of the cyclopentane ring, influenced by the exocyclic nitromethylene group, is a key factor in its reactivity. DFT calculations help quantify this strain. For example, studies on related cyclopentene (B43876) derivatives have shown that even small variations in ring strain can significantly impact polymerization reactions. digitellinc.com The presence of the nitro group introduces specific electronic effects that can be precisely modeled using DFT.

Bare electronic energies obtained from DFT calculations are often corrected for zero-point vibrational energy (ZPVE) to allow for more direct comparison with experimental thermochemical data. nih.gov The choice of functional and basis set within the DFT framework is critical for obtaining accurate results and is often benchmarked against experimental data or higher-level theoretical methods. nih.gov

Table 1: Representative DFT-Calculated Properties for Cyclopentane Systems

| Property | Description | Typical Computational Finding |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT can predict the C-C, C-H, C=C, C-N, and N-O bond lengths in Cyclopentane, (nitromethylene)-. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | The internal angles of the cyclopentane ring and the geometry around the nitromethylene group are determined. |

| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule. | DFT calculations reveal the puckering of the cyclopentane ring and the orientation of the nitromethylene substituent. |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | This value provides insight into the thermodynamic stability of the molecule. |

| Ring Strain Energy | The extra energy in a cyclic molecule due to non-ideal bond angles and steric interactions. | DFT can quantify the strain in the cyclopentane ring, which influences its reactivity. digitellinc.com |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org

For Cyclopentane, (nitromethylene)-, FMO analysis can provide valuable insights into its chemical behavior. The HOMO represents the region of the molecule most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

In the context of Cyclopentane, (nitromethylene)-, the locations of the HOMO and LUMO can predict how it will react with other molecules. For example, in an electrophilic attack, the reaction is likely to occur at the site where the HOMO is localized. Conversely, in a nucleophilic attack, the reaction will target the region where the LUMO is concentrated. The presence of the electron-withdrawing nitro group significantly influences the energy and distribution of these frontier orbitals.

FMO theory can also be used to predict the regioselectivity of reactions, such as cycloadditions or nucleophilic additions. By examining the relative sizes of the orbital coefficients on different atoms in the HOMO and LUMO, one can determine which atoms are most likely to be involved in bond formation.

Table 2: Application of FMO Analysis to Cyclopentane, (nitromethylene)-

| FMO Concept | Application to Cyclopentane, (nitromethylene)- | Predicted Outcome |

| HOMO Localization | Identifies the most nucleophilic sites on the molecule. | Predicts the site of electrophilic attack. |

| LUMO Localization | Identifies the most electrophilic sites on the molecule. | Predicts the site of nucleophilic attack. The electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a good electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity. The specific value for Cyclopentane, (nitromethylene)- can be calculated to gauge its reactivity relative to other compounds. researchgate.net |

| Orbital Coefficients | The magnitude of the atomic orbital contributions to the HOMO and LUMO. | Helps in predicting the regioselectivity of reactions by indicating the most reactive atoms. |

Transition State Modeling for Reaction Mechanism Validation and Energy Barriers

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. mit.edu Computational modeling is an invaluable tool for locating and characterizing these fleeting structures, which are often impossible to observe experimentally. mit.edu

For reactions involving Cyclopentane, (nitromethylene)-, transition state modeling can be used to validate proposed reaction mechanisms and to calculate the activation energy barriers. This information is crucial for predicting reaction rates and understanding the factors that control the reaction's outcome.

The process of transition state modeling typically involves proposing a reaction pathway and then using computational methods, such as DFT, to locate the transition state structure connecting the reactants and products. youtube.com Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. A lower activation energy corresponds to a faster reaction.

For example, in a nucleophilic addition to the double bond of Cyclopentane, (nitromethylene)-, transition state modeling could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. It could also be used to calculate the energy barriers for attack at different positions, thus explaining the observed regioselectivity.

Table 3: Aspects of Transition State Modeling for Cyclopentane, (nitromethylene)- Reactions

| Aspect | Description | Information Gained |

| Transition State Geometry | The three-dimensional arrangement of atoms at the peak of the reaction energy profile. | Provides a snapshot of the bond-breaking and bond-forming processes during the reaction. |

| Activation Energy (Energy Barrier) | The minimum energy required for a reaction to occur. | A key determinant of the reaction rate. Lower barriers indicate faster reactions. |

| Reaction Pathway Analysis | Following the reaction coordinate from reactants to products through the transition state. | Confirms that the located transition state connects the desired reactants and products and helps to visualize the reaction mechanism. |

| Kinetic vs. Thermodynamic Control | Comparing the activation energies of different possible reaction pathways. | Helps to predict which product will be formed faster (kinetic product) versus which is more stable (thermodynamic product). |

Molecular Dynamics Simulations and Conformational Analysis of Cyclopentane Ring Systems

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of how a molecule moves and changes its shape over time. nih.gov

For Cyclopentane, (nitromethylene)-, MD simulations are particularly useful for performing a thorough conformational analysis. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "half-chair" forms. youtube.com These conformations are often in rapid equilibrium with each other. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. nih.gov

Table 4: Insights from Molecular Dynamics and Conformational Analysis of Cyclopentane, (nitromethylene)-

| Analysis | Description | Key Findings |

| Conformational Search | Exploring the different possible spatial arrangements of the atoms in the molecule. | Identification of the most stable conformations (e.g., envelope vs. half-chair) and their relative populations. youtube.com |

| Ring Puckering Dynamics | Studying the interconversion between different ring conformations over time. | Provides information on the flexibility of the cyclopentane ring and the energy barriers for conformational changes. |

| Solvent Effects | Simulating the molecule in the presence of solvent molecules to understand how the environment affects its conformation. | The conformational preferences of Cyclopentane, (nitromethylene)- may differ in different solvents. |

| Radial Distribution Functions | Describing how the density of surrounding atoms varies as a function of distance from a central atom. | Can provide insights into the local structure and interactions of the molecule in a condensed phase. |

Prediction of Spectroscopic Properties to Aid Experimental Elucidation

Computational chemistry can be used to predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be invaluable for aiding the interpretation of experimental data and for confirming the structure of a newly synthesized compound.

For Cyclopentane, (nitromethylene)-, computational methods can predict its vibrational frequencies and intensities, which correspond to the peaks in its IR and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the identity and purity of their sample. For example, specific vibrational modes, such as the stretching of the C=C double bond and the symmetric and asymmetric stretches of the nitro group, will have characteristic frequencies that can be calculated and compared to experimental values.

Similarly, NMR chemical shifts and coupling constants can be calculated. These parameters are highly sensitive to the electronic environment of each nucleus in the molecule. By comparing the calculated NMR data with the experimental spectrum, it is possible to make detailed assignments of the signals to specific atoms in the molecule, which can be crucial for confirming its structure, especially in cases where the experimental data is complex or ambiguous.

Table 5: Computationally Predicted Spectroscopic Data for Cyclopentane, (nitromethylene)-

| Spectroscopic Technique | Predicted Properties | Utility |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of IR-active modes. | Helps in identifying functional groups, such as the C=C and NO₂ groups, and in confirming the overall structure of the molecule. |

| Raman Spectroscopy | Vibrational frequencies and intensities of Raman-active modes. | Provides complementary information to IR spectroscopy, particularly for symmetric vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and spin-spin coupling constants. | Crucial for detailed structural elucidation by providing information about the chemical environment and connectivity of atoms. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Predicts the wavelengths of maximum absorption, which can be useful for characterizing the electronic structure of the molecule. |

Applications of Cyclopentane, Nitromethylene As a Synthetic Building Block and Intermediate

Role in the Construction of Polyfunctionalized Cyclopentane (B165970) Derivatives

The inherent reactivity of the nitromethylene group makes Cyclopentane, (nitromethylene)- an exceptional starting point for the synthesis of polysubstituted cyclopentane frameworks. The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This property is extensively exploited in Michael addition reactions, a cornerstone of C-C bond formation. sctunisie.org Organocatalyzed asymmetric Michael additions of carbon nucleophiles, such as those derived from ketones and aldehydes, to nitroalkenes like Cyclopentane, (nitromethylene)- allow for the stereocontrolled introduction of new substituents. For example, the reaction between cycloketones and α,β-unsaturated nitroalkenes, catalyzed by chiral primary amines, can yield products with high diastereoselectivity and enantioselectivity. mdpi.com

Following the initial Michael addition, the resulting nitroalkane intermediate is primed for further functionalization. The nitro group itself is a versatile handle that can be converted into other functionalities. Common transformations include:

Reduction: The nitro group can be readily reduced to a primary amine using various reagents such as H₂/Pd, Zn/HCl, or LiAlH₄. This provides access to amino-substituted cyclopentanes, which are prevalent in pharmaceuticals and natural products. sctunisie.org

Nef Reaction: Treatment with a base followed by an acidic workup converts the nitro group into a carbonyl group (ketone), yielding functionalized cyclopentanones.

Denitration: The nitro group can be removed reductively, effectively resulting in the net addition of a nucleophile and a hydrogen atom across the original double bond.

These transformations, often performed in sequence, enable the creation of densely functionalized 1,2,3-trisubstituted or higher-substituted cyclopentane derivatives from a single, versatile starting material. nih.govnih.gov

| Reaction Type | Nucleophile Source | Key Transformation | Resulting Scaffold |

| Asymmetric Michael Addition | Cyclohexanone | C-C bond formation | Substituted (2-nitroethyl)cyclopentane |

| Tandem Michael-Reduction | Malonates | C-C bond formation, Nitro-to-Amine | Aminocyclopentane derivatives |

| Michael-Nef Reaction | Enolates | C-C bond formation, Nitro-to-Ketone | 1,3-difunctionalized cyclopentanes |

Utilization in the Synthesis of Spirocyclic and Fused-Ring Systems

The reactivity of Cyclopentane, (nitromethylene)- is also harnessed to construct more complex bicyclic structures, including spirocyclic and fused-ring systems. Spirocycles, which contain two rings connected by a single common atom, are important motifs in many natural products and pharmaceuticals. nih.govmdpi.com

The synthesis of spiro compounds often involves an intramolecular cyclization event. Cyclopentane, (nitromethylene)- can be used in reactions where a nucleophile containing a tethered electrophilic site is added. After the initial Michael addition, the newly formed nucleophilic center (from the deprotonated nitroalkane) can attack the internal electrophile, forging the second ring in a spirocyclic fashion. A common strategy involves the reaction of cyclopentane derivatives, such as cyclopentanone or cyclopentane-1,3-dione, in multi-component reactions that ultimately yield spirocyclic architectures. beilstein-journals.orgzenodo.org

For the construction of fused-ring systems, annulation reactions are pivotal. Annulation is a process in which a new ring is formed onto an existing one. The nitromethylene group is an ideal activating group for such transformations. For instance, a Michael-initiated ring-closure (MIRC) reaction can be employed. This involves the addition of a nucleophile, such as an enolate, to Cyclopentane, (nitromethylene)-. The resulting intermediate can then undergo an intramolecular nucleophilic substitution or condensation to form a new, fused ring. The Danheiser annulation, which uses α,β-unsaturated ketones to form cyclopentenes, provides a conceptual basis for how activated alkenes can participate in ring-forming reactions. wikipedia.org The unique ability of the nitro group to act as both an activator and a potential leaving group makes it particularly useful in annulations leading to aromatic or heteroaromatic fused systems. chim.it

| Target System | General Strategy | Key Intermediate |

| Spirocyclic Compounds | Michael Addition-Intramolecular Alkylation/Acylation | Tethered nucleophile adduct |

| Fused-Ring Systems | Michael-Initiated Ring-Closure (MIRC) | Enolate or enamine adduct |

| Fused Heterocycles | [3+2] Annulation/Cycloaddition | Dipolar intermediate |

Precursor in Complex Cascade and Annulation Reactions for Higher Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These reactions are powerful tools for rapidly building molecular complexity from simple starting materials. rsc.orgrsc.orgresearchgate.net Cyclopentane, (nitromethylene)- is an excellent substrate for initiating such cascades due to the pronounced electrophilicity of its double bond.

A key class of reactions in this context is [3+2] annulation, which is widely used for synthesizing five-membered rings. chim.it In these reactions, Cyclopentane, (nitromethylene)- acts as a "2-atom" component that reacts with a "3-atom" component, such as an azomethine ylide or a nitrile imine. The nitro group plays a crucial role in these transformations. Depending on the reaction conditions and the nature of the dipole, the reaction can proceed through different pathways:

Annulation/Cycloaddition: The initial cycloaddition forms a saturated five-membered heterocyclic ring containing the nitro group.

Annulation/Elimination: The nitro group can be eliminated from the initial adduct, often with the help of a base, to form an aromatic heterocyclic ring. This pathway is particularly common in the synthesis of pyrroles (e.g., Barton-Zard synthesis) and pyrazoles. chim.it

Oxidative Annulation: The intermediate cycloadduct can be oxidized, sometimes by air, to yield the aromatic product. chim.it

These annulation strategies allow for the fusion of diverse heterocyclic rings onto the cyclopentane framework, dramatically increasing the molecular complexity and providing access to novel chemical matter.

Development of Novel Carbon-Carbon Bond Forming Reactions and Methodologies

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. organic-chemistry.orgchemistry.coachyoutube.com Cyclopentane, (nitromethylene)- serves as a key substrate in the advancement of C-C bond-forming methodologies, particularly in the realm of asymmetric catalysis.

The Michael addition of carbon nucleophiles to nitroalkenes is a classic C-C bond-forming reaction. youtube.comyoutube.com Modern research has focused on rendering this transformation asymmetric, thereby controlling the stereochemistry of the newly formed chiral centers. The use of chiral organocatalysts, such as primary and secondary amines, thioureas, and squaramides, has enabled highly enantioselective and diastereoselective additions to substrates like Cyclopentane, (nitromethylene)-. mdpi.com These methods avoid the use of metals, are often performed under mild conditions, and exhibit broad substrate scope, representing a significant methodological advancement.

Furthermore, the reactivity of the nitromethylene group facilitates its use in multicomponent reactions. For instance, a three-component reaction could involve the in-situ formation of a nucleophile that then adds to Cyclopentane, (nitromethylene)-, followed by trapping with a third component, all in one pot. Such strategies are highly atom-economical and efficient for creating libraries of complex molecules based on the cyclopentane scaffold. The development of these catalyzed, stereoselective, and multicomponent reactions showcases how a simple building block can drive the evolution of new synthetic methods.

Derivatization Reactions for Diverse Chemical Scaffolds

A key advantage of using Cyclopentane, (nitromethylene)- as a synthetic intermediate is the versatility of the nitro group in the resulting products, which allows for extensive derivatization into a wide array of chemical scaffolds. After its primary role in activating the molecule for an initial bond-forming reaction, the nitro group can be chemically modified to unlock access to different compound classes.

Key derivatization pathways include:

Conversion to Amines: As previously mentioned, the reduction of the nitro group to a primary amine is a facile and high-yielding transformation. This opens up access to aminocyclopentanes, which can be further elaborated through N-alkylation, N-acylation, or used to construct nitrogen-containing heterocycles. sctunisie.org

Conversion to Carbonyls (Nef Reaction): The conversion of the nitro group to a ketone or aldehyde provides a route to highly functionalized cyclopentanones or cyclopentyl aldehydes. These carbonyl compounds are themselves versatile intermediates for reactions such as Wittig olefination, aldol condensations, and reductive aminations.

Conversion to Oximes: The nitroalkane can be converted to an oxime, which can then undergo reactions like the Beckmann rearrangement to form lactams, thereby changing the ring structure.

Radical Denitration: Under radical conditions, the nitro group can be replaced with a hydrogen atom or other functional groups, offering a way to remove the activating group after it has served its purpose.

Heterocycle Synthesis: The product of a Michael addition can be used to synthesize heterocycles. For example, reductive cyclization of a γ-nitroketone (formed from the addition of an enolate) can lead to the formation of pyrrolidines and related structures. mdpi.com

This ability to transform the initial adduct into a multitude of different structures underscores the value of Cyclopentane, (nitromethylene)- as a branching point in a synthetic sequence, enabling the generation of diverse molecular scaffolds from a common precursor.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Stereocontrol

The synthesis of highly substituted and stereochemically defined cyclopentane (B165970) rings is a significant challenge. Future efforts will concentrate on creating new catalytic systems that offer superior efficiency, selectivity, and control over the formation of multiple stereocenters.

Palladium-catalyzed [3+2] cycloaddition reactions have already demonstrated considerable success. For instance, the reaction between β,β-disubstituted nitroalkenes and trimethylenemethane using a palladium catalyst can produce nitrocyclopentanes in exceptional yield and enantioselectivity. nih.gov This method allows for the creation of densely functionalized cyclopentanes with up to three contiguous stereocenters. nih.gov A key observation in these systems is that the chirality of the final product can be dependent on the structure of the palladium-bound trimethylenemethane intermediate. nih.gov

Another promising avenue involves rhodium-catalyzed cascade reactions. The use of Rh(II) carbene-initiated domino sequences with chiral allyl alcohols has led to the synthesis of complex cyclopentanes bearing four stereogenic centers with very high levels of stereoselectivity (99% ee, >97:3 dr). nih.gov Research into dual-catalyst systems, such as those combining a chiral Rh(II) catalyst with a Lewis acid like Sc(OTf)₃, has shown potential for constructing intricate cyclopentane structures from simple building blocks in a single pot. nih.gov

Table 1: Examples of Catalytic Systems for Cyclopentane Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium / Chiral Ligand | [3+2] Cycloaddition | Excellent yield and enantioselectivity; creates up to three contiguous stereocenters. | nih.gov |

| Rh₂(DOSP)₄ / Sc(OTf)₃ | Cascade Annulation | High stereoselectivity for four stereocenters; convergent synthesis. | nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of "Cyclopentane, (nitromethylene)-" derivatives, offering enhanced safety, efficiency, and scalability. europa.eu Flow chemistry's main advantage lies in the large surface-area-to-volume ratio of microreactors, which facilitates superior mass and heat transfer—often one to two orders of magnitude higher than in batch reactors. researchgate.nettue.nl This allows for precise control over reaction parameters and the safe handling of highly exothermic or hazardous reactions, such as nitrations. europa.eu

The integration of flow chemistry can lead to the development of faster, automated, and scalable procedures that yield high-purity products. europa.eu This technology is increasingly being adopted by the pharmaceutical and fine chemical industries to improve key steps in the manufacture of active pharmaceutical ingredients (APIs). researchgate.net Furthermore, flow systems can be combined with sustainable practices, such as the use of greener solvents, immobilized catalysts, and biocatalysis, to minimize environmental impact. nih.govrsc.org The development of eco-friendly synthesis for complex molecules often involves innovative methods like microwave irradiation and ultrasound-assisted synthesis, which can also be adapted to flow processes. nih.gov The ability to rapidly screen reaction conditions and optimize processes makes flow chemistry an invaluable tool for modern organic synthesis. thalesnano.comyoutube.com

Exploration of New Reactivity Modes for the Nitromethylene Group in Cyclopentane Chemistry

The nitromethylene group is not merely a passive component of the cyclopentane scaffold; it is a versatile functional handle that can be transformed into a variety of other valuable moieties. A key area of future research will be the exploration of novel transformations of this group to access a wider range of cyclopentane derivatives.

A significant pathway involves the conversion of the nitro group into other functionalities. For example, nitrocyclopentanes synthesized via palladium-catalyzed cycloadditions can be readily converted into cyclopentylamines and cyclopentenones. nih.gov The reduction of the nitro group to an amine provides access to a class of compounds with significant biological and chemical interest. The transformation into a ketone, likely via a Nef reaction or similar process, opens doors to further carbon-carbon bond-forming reactions. Research will likely focus on developing milder and more selective conditions for these transformations, expanding the synthetic utility of the "Cyclopentane, (nitromethylene)-" core.

Advanced Computational Methodologies for Predictive Synthesis and Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. mdpi.comrsc.org Future research on "Cyclopentane, (nitromethylene)-" will heavily rely on advanced computational methods to elucidate reaction mechanisms, predict stereochemical outcomes, and guide the design of new catalysts and reaction pathways.

High-level quantum mechanical calculations, such as coupled-cluster methods (e.g., CCSD(T)-F12a) and density functional theory (DFT) with appropriate functionals (e.g., M06-2X), are used to accurately determine the energies of reactants, products, and transition states. rsc.org This information is critical for understanding reaction kinetics and selectivity. rsc.orgresearchgate.net For instance, computational studies on cyclopentane oxidation have highlighted the importance of considering pressure dependence and formally direct kinetics, even at pressures relevant to practical applications. researchgate.net

These computational tools can be applied to model the entire catalytic cycle of a reaction, providing insights into substrate-catalyst interactions and the origins of stereoselectivity. nih.gov By simulating reaction dynamics, chemists can move beyond static pictures of reaction coordinates to understand the roles of non-covalent interactions and conformational changes. rsc.org This predictive power will accelerate the discovery of optimal reaction conditions and novel catalysts for synthesizing complex "Cyclopentane, (nitromethylene)-" derivatives.

Table 2: Computational Methods in Reaction Analysis

| Method/Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| CCSD(T)-F12a / jun-cc-pVTZ | Benchmark energy calculations | Accurate barrier heights and reaction energies. | rsc.org |

| M06-2X / MG3S | DFT calculations | Best performance for reaction energies compared to benchmarks. | rsc.org |

| Canonical Variational Transition State Theory (CVT/SCT) | Rate constant computation | Excellent agreement with experimental data over a wide temperature range. | rsc.org |

Design of New Tandem and Cascade Reactions Utilizing the Cyclopentane, (nitromethylene)- Core

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. wikipedia.orgrsc.org These reactions are highly efficient and atom-economical, enabling the rapid construction of complex molecules from simple precursors. rsc.orgslideshare.net The "Cyclopentane, (nitromethylene)-" core is an ideal platform for the design of novel cascade sequences.

One strategy involves using the formation of the cyclopentane ring as the initiating step of a cascade. For example, a rhodium-catalyzed reaction can initiate a sequence that includes cyclopropanation, nih.govwikipedia.org-sigmatropic rearrangement, and a carbonyl ene reaction to build a cyclopentane with four stereocenters in one operation. nih.gov Another approach is to use a ruthenium catalyst to mediate a tandem ring-closing metathesis followed by isomerization and cyclization, demonstrating how a single catalyst can orchestrate multiple distinct transformations. youtube.com

Future research will focus on designing reactions where the newly formed "Cyclopentane, (nitromethylene)-" derivative becomes the substrate for subsequent, in-situ transformations. The nitromethylene group itself can trigger or participate in further cyclizations or functional group manipulations, leading to a dramatic increase in molecular complexity in a single, elegant process. rsc.org

Q & A

Basic: What spectroscopic and computational methods are used to confirm the structural conformation of (nitromethylene)-cyclopentane?

Answer:

The structural elucidation of (nitromethylene)-cyclopentane requires a combination of spectroscopic techniques and computational modeling:

- IR Spectroscopy : Identifies functional groups (e.g., nitro and methylene groups) via characteristic absorption bands.

- NMR Spectroscopy : H and C NMR resolve spatial arrangements and electron environments, with coupling constants revealing ring strain or substituent effects .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, cross-referenced with databases like NIST for validation .

- Computational Methods : Density Functional Theory (DFT) optimizes molecular geometry and predicts spectral data, aiding in resolving ambiguities from experimental results .

Advanced: How can discrepancies between experimental and predicted reaction kinetics of (nitromethylene)-cyclopentane with OH radicals be resolved?

Answer:

Discrepancies in rate coefficients (e.g., cyclopentane derivatives reacting with OH radicals) arise from limitations in Structure-Activity Relationship (SAR) models. Methodological approaches include:

- Comparative Kinetic Studies : Conduct relative rate experiments under controlled conditions (e.g., 298 K) to validate or refine existing SAR parameters .

- Isotopic Labeling : Track reaction pathways using deuterated analogs to isolate mechanistic contributions.

- High-Level Computational Simulations : Employ ab initio or coupled-cluster methods to calculate transition states and activation energies, addressing gaps in empirical models .

Basic: What thermodynamic properties of (nitromethylene)-cyclopentane are critical for fluid dynamics modeling in energy systems?

Answer:

Key thermodynamic parameters for equations of state (EoS) include:

| Property | Value (Example) | Source |

|---|---|---|

| Critical Temperature () | 511 K | NIST |

| Critical Pressure () | 3.8 MPa | DIPPR |

| Acentric Factor () | 0.195 | Gross & Sadowski |

These properties are essential for simulating performance in Organic Rankine Cycles (ORCs) or refrigeration systems, where predictive accuracy relies on EoS validation against experimental data .

Advanced: What challenges arise in the extractive distillation of (nitromethylene)-cyclopentane, and how can they be mitigated?

Answer:

Challenges include low selectivity, solvent degradation, and energy inefficiency. Methodological solutions involve:

- Solvent Screening : Use COSMO-RS simulations to identify solvents with high selectivity for cyclopentane derivatives over impurities .

- Process Optimization : Adjust column parameters (e.g., reflux ratio, feed stage) via Aspen Plus® simulations to minimize energy consumption .

- In Situ Monitoring : Implement Raman spectroscopy to track purity in real-time, reducing off-spec product batches .

Advanced: How do surfactants modulate cyclopentane hydrate formation in oil pipeline research?

Answer:

Surfactants alter hydrate crystal growth kinetics by:

- Interfacial Activity : Reducing surface tension between cyclopentane (model hydrate former) and water, delaying nucleation .

- Concentration-Dependent Effects : Low surfactant concentrations promote hydrate dispersion, while high concentrations may inhibit growth entirely .

- Experimental Design : Use high-pressure autoclaves with temperature-controlled stirring to simulate pipeline conditions. Surfactant efficacy is quantified via induction time measurements and crystal morphology analysis (e.g., microscopy) .

Basic: What safety protocols are recommended for handling (nitromethylene)-cyclopentane in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent vapor accumulation (flash point: -20°C) .

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and full-face respirators with ABEK filters for volatile organic compound (VOC) exposure .

- Spill Management : Apply non-combustible absorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced: How does pseudorotation in cyclopentane derivatives influence their thermodynamic stability?

Answer:

Pseudorotation (ring puckering) reduces strain energy by ~5–10 kJ/mol, as shown in cyclopentane’s thermodynamic studies. Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.